

# Comparative Pharmacokinetics of GSK1360707F: A Triple Reuptake Inhibitor Perspective

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1360707 |           |
| Cat. No.:            | B1672351   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**GSK1360707**F, a potent and selective triple reuptake inhibitor (TRI), represents a significant area of investigation in the landscape of neuropsychiatric therapeutics. While its development for major depressive disorder was strategically halted, a comparative analysis of its pharmacokinetic profile offers valuable insights for the ongoing development of novel central nervous system agents. This guide provides an objective comparison of **GSK1360707**F's pharmacokinetics with other relevant triple reuptake inhibitors, supported by available experimental data.

# **Executive Summary**

**GSK1360707**F distinguishes itself by its mechanism of action, simultaneously inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This profile theoretically offers a broader spectrum of activity compared to more selective agents. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential and informing the design of future molecules. This guide synthesizes available data to facilitate a direct comparison with other notable TRIs, namely amitifadine and NS-2359 (GSK-372475).

## **Quantitative Pharmacokinetic Data**



The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for **GSK1360707**F and its comparators. It is important to note that publicly available, detailed human pharmacokinetic parameters for **GSK1360707**F are limited. The primary data comes from a Positron Emission Tomography (PET) study focused on transporter occupancy.

Table 1: In Vitro Transporter Occupancy and Binding Affinity

| Compoun                     | SERT IC50             | NET IC50              | DAT IC50              | SERT Kı               | NET K <sub>i</sub>    | DAT K <sub>i</sub>    |
|-----------------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------------------|
| d                           | (nM)                  | (nM)                  | (nM)                  | (nM)                  | (nM)                  | (nM)                  |
| GSK13607                    | Data not              | Data not available    |
| 07F                         | available             | available             | available             | available             | available             |                       |
| Amitifadine                 | 12                    | 23                    | 96                    | 99                    | 262                   | 213[1]                |
| NS-2359<br>(GSK-<br>372475) | Data not<br>available |

Note: IC<sub>50</sub> and K<sub>i</sub> values for **GSK1360707**F and NS-2359 are not readily available in the public domain. The focus of the **GSK1360707**F PET study was on in vivo transporter occupancy.

Table 2: Human Pharmacokinetic Parameters (where available)



| Parameter                                              | GSK1360707F        | Amitifadine        | NS-2359 (GSK-<br>372475) |
|--------------------------------------------------------|--------------------|--------------------|--------------------------|
| C <sub>max</sub> (Maximum<br>Concentration)            | Data not available | Data not available | Data not available       |
| T <sub>max</sub> (Time to<br>Maximum<br>Concentration) | Data not available | Data not available | Data not available       |
| AUC (Area Under the Curve)                             | Data not available | Data not available | Data not available       |
| tı/2 (Half-life)                                       | Data not available | Data not available | Data not available       |
| Transporter<br>Occupancy (PET)                         | • •                |                    | Data not available       |

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials of these investigational drugs are not fully public. However, based on standard practices for antidepressant and PET imaging studies, the following methodologies are representative of the likely procedures employed.

# Positron Emission Tomography (PET) for Transporter Occupancy (Representative Protocol)

This protocol is a generalized representation of how the transporter occupancy of a drug like **GSK1360707**F would be assessed.

- Subject Selection: Healthy human volunteers or patients with major depressive disorder are recruited. Subjects undergo a thorough medical and psychiatric screening.
- Radioligand Selection: Specific radioligands for each transporter are used. For example,
   [¹¹C]DASB for SERT, (S,S)-[¹8F]FMeNER-D₂ for NET, and [¹¹C]PE2I for DAT.
- Study Design: An open-label, single-dose or multiple-dose study design is often employed.



### Imaging Procedure:

- A baseline PET scan is performed to measure the baseline transporter availability.
- Subjects are then administered a single or multiple doses of the investigational drug (e.g., GSK1360707F).
- A second PET scan is conducted at a time point expected to coincide with peak plasma concentrations of the drug.
- Dynamic PET data is acquired over a period of 90-120 minutes following the injection of the radioligand.

#### Data Analysis:

- The binding potential (BP\_ND) of the radioligand in specific brain regions (e.g., striatum for DAT, thalamus for NET, and raphe nuclei for SERT) is calculated for both baseline and post-dose scans.
- Transporter occupancy is then calculated as the percentage reduction in BP\_ND from baseline.

# Pharmacokinetic Analysis in Clinical Trials (Representative Protocol)

This protocol outlines a general approach for determining the pharmacokinetic profile of an orally administered antidepressant.

- Study Design: A single-center, open-label, single-ascending dose or multiple-dose study in healthy volunteers.
- Dosing: Subjects receive a single oral dose of the investigational drug (e.g., amitifadine) under fasting conditions.
- Blood Sampling: Serial blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).



- Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: C<sub>max</sub>, T<sub>max</sub>, AUC from time zero to the last measurable concentration (AUC<sub>0</sub>-t), AUC from time zero to infinity (AUC<sub>0</sub>-inf), and elimination half-life (t<sub>1</sub>/<sub>2</sub>).

# **Mechanism of Action and Signaling Pathways**

Triple reuptake inhibitors like **GSK1360707**F exert their effects by blocking the serotonin, norepinephrine, and dopamine transporters. This inhibition leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.



Click to download full resolution via product page



Caption: Mechanism of Action of GSK1360707F.

The binding of these neurotransmitters to their respective postsynaptic receptors initiates a cascade of intracellular signaling events. These pathways are complex and involve G-protein coupled receptors, adenylyl cyclase, phospholipase C, and various downstream kinases, ultimately leading to changes in gene expression and neuronal function that are believed to underlie the therapeutic effects of antidepressants.





Click to download full resolution via product page



Caption: Generalized Experimental Workflow for a Pharmacokinetic Study.

### Conclusion

GSK1360707F, as a triple reuptake inhibitor, holds a unique pharmacological profile that continues to be of high interest in the development of novel antidepressants. While comprehensive human pharmacokinetic data for GSK1360707F is not extensively available in the public domain, the existing PET imaging data confirms its intended mechanism of action in vivo by demonstrating occupancy of serotonin, norepinephrine, and dopamine transporters. For a more complete comparative analysis, further release of data from its clinical development program would be necessary. The provided information and representative protocols serve as a valuable guide for researchers in this field to understand the context of GSK1360707F's pharmacokinetic evaluation and to inform the design of future studies with similar compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Amitifadine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of GSK1360707F: A
  Triple Reuptake Inhibitor Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1672351#comparative-analysis-of-gsk1360707pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com